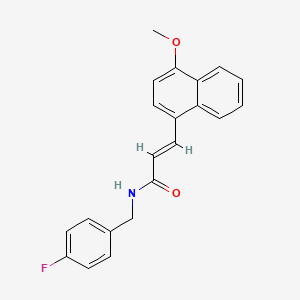

N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide

Description

N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide is a synthetic acrylamide derivative featuring a fluorinated benzyl group and a methoxy-substituted naphthyl moiety. The fluorine atom at the para position of the benzyl group likely enhances metabolic stability, while the methoxy-naphthyl substituent may influence lipophilicity and binding affinity.

Properties

IUPAC Name |

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methoxynaphthalen-1-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-25-20-12-8-16(18-4-2-3-5-19(18)20)9-13-21(24)23-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3,(H,23,24)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBSGXKLWQUYMR-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of the core naphthyl structure. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the acrylamide group's addition via an amidation reaction. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Its unique properties make it valuable in the creation of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide, highlighting substituent variations and their implications:

Critical Analysis of Structural-Activity Relationships (SAR)

Fluorine Substitution: The 4-fluorobenzyl group in the target compound and NFBTA may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Methoxy Positioning : Para-methoxy groups (as in the target compound) favor hydrophobic interactions, while ortho-methoxy groups (e.g., E-13 ) may sterically hinder binding .

Amide Linker : The acrylamide backbone is conserved across analogs, enabling covalent interactions with cysteine residues in target proteins (e.g., kinases) .

Biological Activity

N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide, identified by its CAS number 882079-68-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : C21H18FNO2

- Molecular Weight : 335.37 g/mol

- Boiling Point : 596.0 ± 50.0 °C (predicted)

- Density : Approximately 1.0 g/cm³ (predicted)

- pKa : 14.14 ± 0.46 (predicted)

The compound features a fluorobenzyl group and a methoxy-naphthyl moiety, which are essential for its biological activity.

The biological activity of this compound is thought to be influenced by its structural components, particularly the methoxy and naphthyl groups, which may enhance lipophilicity and receptor binding affinity. The acrylamide functional group is also known for its role in various pharmacological activities, including anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing methoxyphenyl groups have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .

A study investigating the effects of related compounds demonstrated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

This compound may also possess antioxidant properties. Research has shown that similar naphthalene derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity is often assessed using assays such as DPPH radical scavenging, where higher activity than standard antioxidants like ascorbic acid is noted .

Case Studies

-

Study on Cytotoxicity :

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Method : MTT assay was performed on U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cell lines.

- Results : The compound exhibited IC50 values indicating potent cytotoxicity, especially against U-87 cells.

-

Antioxidant Evaluation :

- Objective : To assess the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound showed significant radical scavenging activity comparable to established antioxidants.

Comparative Analysis Table

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 335.37 g/mol | Varies |

| Anticancer Activity | High potency against U-87 and MDA-MB-231 | Similar compounds show IC50 < 10 µM |

| Antioxidant Activity | Comparable to ascorbic acid | Higher activity observed in some derivatives |

| Mechanism | Induces apoptosis; inhibits proliferation | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.